ML354

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmacologie

ML354 est un antagoniste sélectif du récepteur 4 activé par la protéase (PAR4), présentant une sélectivité 70 fois supérieure pour le PAR4 par rapport au PAR1 . PAR4 est un récepteur de la thrombine présent sur les plaquettes humaines et représente une cible thérapeutique potentielle pour le traitement des troubles thrombotiques .

Neurosciences

This compound s'est avéré conférer une protection neuronale directe dans des modèles expérimentaux d'accident vasculaire cérébral . Il supprime l'excitotoxicité neuronale et l'apoptose induites par la privation d'oxygène et de glucose (OGD) . Cela suggère que this compound pourrait être un agent neuroprotecteur potentiel dans le traitement de l'AVC.

Biochimie

This compound est un composé à base d'indole . Il est connu pour interagir avec les récepteurs couplés aux protéines G (RCPG), en particulier la famille des PAR, qui sont activés par les sérine protéases .

Médecine

En recherche médicale, this compound a été utilisé dans des études explorant ses avantages potentiels chez les patients atteints d'AVC aigu . Il a été constaté que l'inhibition sélective du PAR4 pendant la reperfusion améliore la taille de l'infarctus et la fonction neurologique après un AVC expérimental .

Biologie

Dans les études biologiques, this compound a été utilisé pour explorer le rôle du PAR4 dans divers processus biologiques. Par exemple, il a été constaté que l'AVC régularise à la hausse l'expression du PAR4 dans les neurones corticaux in vitro et in vivo .

Chimie

This compound a une masse moléculaire de 282,29 et sa formule chimique est C16H14N2O3 . Il est soluble à 100 mM dans le DMSO .

Safety and Hazards

Orientations Futures

Indole derivatives, which “(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol” is a part of, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Their application for the treatment of various disorders has attracted increasing attention in recent years .

Mécanisme D'action

Target of Action

The primary target of ML354 is the Protease-Activated Receptor 4 (PAR4) . PAR4 is a member of the protease-activated receptor family, which plays a crucial role in thrombosis and inflammation .

Mode of Action

This compound acts as a selective antagonist of PAR4 . It inhibits the activation of PAR4, thereby blocking the downstream effects of this receptor . The compound exhibits a 70-fold selectivity for PAR4 over PAR1, indicating its specificity .

Biochemical Pathways

The antagonistic action of this compound on PAR4 affects several biochemical pathways. PAR4 is known to mediate prolonged signaling required for stable thrombus formation .

Result of Action

This compound has been shown to provide neuroprotection in experimental stroke models . It suppresses oxygen-glucose deprivation (OGD)-induced neuronal excitotoxicity and apoptosis . In vivo application of this compound after transient middle cerebral artery occlusion (tMCAO) reduces infarct size, apoptotic markers, macrophage accumulation, and interleukin-1β expression .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as oxygen and glucose levels, as well as the presence of other biochemical agents, can impact the effectiveness of this compound . .

Propriétés

IUPAC Name |

(1-methyl-5-nitro-3-phenylindol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-17-14-8-7-12(18(20)21)9-13(14)16(15(17)10-19)11-5-3-2-4-6-11/h2-9,19H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJUKVGDCUKDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353779 | |

| Record name | 1h-indole-2-methanol, 1-methyl-5-nitro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89159-60-4 | |

| Record name | 1h-indole-2-methanol, 1-methyl-5-nitro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

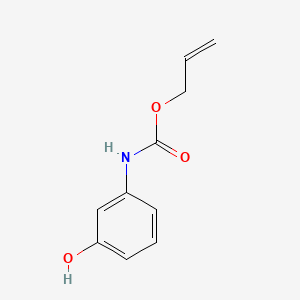

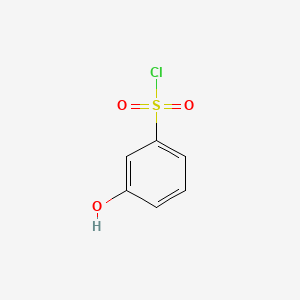

Feasible Synthetic Routes

Q & A

ANone: ML354 acts as a selective antagonist of PAR4, meaning it binds to the receptor and blocks its activation by thrombin. [, ] This inhibition prevents the cascade of downstream signaling events typically triggered by thrombin, including platelet activation and aggregation. [, ] In the context of stroke, this compound's inhibition of PAR4 reduces neuronal excitability, apoptosis (programmed cell death), and local inflammation, ultimately contributing to smaller infarct sizes and improved neurological function. []

ANone: Research demonstrates that PAR4 expression is upregulated in cortical neurons both in vitro (cell cultures) and in vivo (living organisms) following a stroke. [] This increased PAR4 expression, driven by the stroke event, contributes to the thromboinflammation characteristic of stroke pathology. [] Excessive PAR4 activation, in turn, exacerbates neuronal damage by increasing neuronal excitability and making neurons more susceptible to apoptosis. []

ANone: While this compound is known for its antiplatelet effects, research suggests that its neuroprotective benefits in stroke extend beyond just inhibiting platelet aggregation. [] Experiments involving platelet depletion in mice with stroke showed that this compound still significantly reduced infarct size and improved neurological function even when platelets were absent. [] This suggests that this compound acts directly on neuronal PAR4 to provide neuroprotection, independent of its antiplatelet effects.

ANone: Both PAR1 and PAR4 are thrombin receptors present on platelets, but they exhibit different activation kinetics and downstream signaling. [] PAR1 activation by thrombin is rapid and transient, playing a crucial role in initiating hemostasis (blood clotting) to prevent bleeding. [] In contrast, PAR4 activation is slower and more sustained, contributing to stable thrombus (blood clot) formation, which can be detrimental in the context of stroke. [] this compound’s selectivity for PAR4 allows it to inhibit the prolonged signaling associated with thrombosis while preserving the essential transient PAR1 signaling needed for hemostasis. [] This selective inhibition makes this compound a promising candidate for stroke treatment, as it targets the pathological thrombus formation without completely abolishing the beneficial hemostatic effects mediated by PAR1.

ANone: The findings from this compound research highlight the potential of targeting PAR4 as a therapeutic strategy for stroke. [, ] By selectively blocking PAR4, it might be possible to develop treatments that effectively reduce neuronal damage and improve outcomes after stroke without increasing the risk of bleeding complications. [, ] Further research is crucial to fully understand the long-term effects and potential clinical applications of this compound and other selective PAR4 antagonists for stroke treatment in humans.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.